3-CHLORO-1-(3-CHLOROPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
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Overview
Description
3-CHLORO-1-(3-CHLOROPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole-2,5-dione core substituted with a 3-chlorophenyl group and a 4-methylpiperazin-1-yl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(3-CHLOROPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole-2,5-dione core, followed by the introduction of the 3-chlorophenyl group through a substitution reaction. The final step involves the addition of the 4-methylpiperazin-1-yl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-1-(3-CHLOROPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrole-2,5-dione compounds.
Scientific Research Applications
3-CHLORO-1-(3-CHLOROPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-1-(3-CHLOROPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-1-(3-CHLOROPHENYL)-4-(4-METHYLPIPERAZIN-1-YL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE shares similarities with other pyrrole-2,5-dione derivatives, such as:
- 3-Chloro-1-(3-chlorophenyl)-4-(4-ethylpiperazin-1-yl)pyrrole-2,5-dione
- 3-Chloro-1-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)pyrrole-2,5-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
303116-05-4 |
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Molecular Formula |
C15H15Cl2N3O2 |
Molecular Weight |
340.2g/mol |
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-18-5-7-19(8-6-18)13-12(17)14(21)20(15(13)22)11-4-2-3-10(16)9-11/h2-4,9H,5-8H2,1H3 |
InChI Key |
UMJDJJMJMDGWRA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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